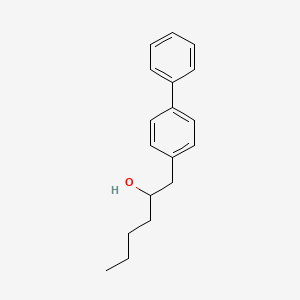
1-(4-Phenylphenyl)hexan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Phenylphenyl)hexan-2-ol, also known as Perhexiline, is a drug that was initially developed to treat angina pectoris, a condition characterized by chest pain due to insufficient blood supply to the heart. However, it has been found to have other potential uses in scientific research.
Mechanism of Action
1-(4-Phenylphenyl)hexan-2-ol works by inhibiting the mitochondrial enzyme carnitine palmitoyltransferase (CPT), which is involved in the transport of fatty acids into the mitochondria for energy production. By inhibiting CPT, 1-(4-Phenylphenyl)hexan-2-ol shifts the metabolism of the heart from fatty acids to glucose, which can improve energy efficiency and reduce oxygen demand.
Biochemical and Physiological Effects:
1-(4-Phenylphenyl)hexan-2-ol has been shown to improve cardiac function in patients with heart failure, and may have potential as a treatment for other cardiovascular diseases such as arrhythmias and hypertension. It has also been found to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-Phenylphenyl)hexan-2-ol in lab experiments is its specificity for CPT inhibition, which allows for precise manipulation of cardiac metabolism. However, its potential for off-target effects and toxicity at higher doses must be carefully considered.
Future Directions
There are several potential directions for future research on 1-(4-Phenylphenyl)hexan-2-ol, including its use as a treatment for cognitive impairment and neurodegenerative diseases, as well as its potential for improving cardiac function in patients with heart failure. Further studies are needed to fully understand its mechanisms of action and potential side effects, as well as to optimize dosing and administration.
Synthesis Methods
1-(4-Phenylphenyl)hexan-2-ol can be synthesized through several methods, including the reaction of 4-phenylphenol with 2-bromohexane in the presence of a base, followed by reduction with lithium aluminum hydride. Another method involves the reaction of 4-phenylphenol with 2-chlorohexan-1-ol in the presence of a base, followed by reduction with sodium borohydride.
Scientific Research Applications
1-(4-Phenylphenyl)hexan-2-ol has been found to have potential uses in scientific research, particularly in the field of neuroscience. It has been shown to enhance cognitive function and memory in animal models, and may have potential as a treatment for cognitive impairment associated with aging or neurodegenerative diseases such as Alzheimer's.
properties
IUPAC Name |
1-(4-phenylphenyl)hexan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O/c1-2-3-9-18(19)14-15-10-12-17(13-11-15)16-7-5-4-6-8-16/h4-8,10-13,18-19H,2-3,9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJBCEAZGSRJHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC1=CC=C(C=C1)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenylphenyl)hexan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,4-dichlorophenyl)sulfonyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2539962.png)
![Methyl 2-[5,7-dimethyl-2-(5-nitrofuran-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2539964.png)
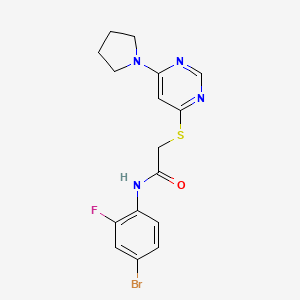
![3,4-Dimethoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2539966.png)

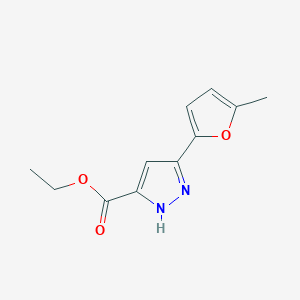
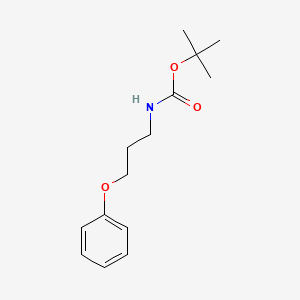
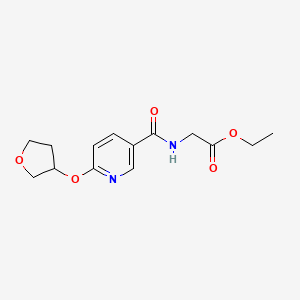
![(NE)-N-(6-methyl-6-azabicyclo[3.2.2]nonan-3-ylidene)hydroxylamine](/img/structure/B2539974.png)
![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2539978.png)
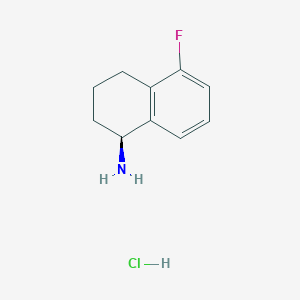
![[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2539980.png)
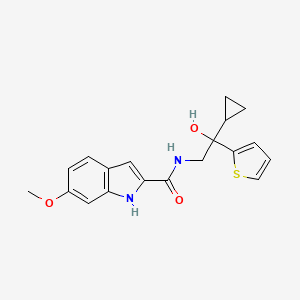
![[(1-Phenylethyl)carbamoyl]methyl 2-chlorobenzoate](/img/structure/B2539982.png)